molecular formula C20H24ClNO B1599323 Ambivalon hydrochloride CAS No. 4290-60-2

Ambivalon hydrochloride

Cat. No.: B1599323
CAS No.: 4290-60-2
M. Wt: 329.9 g/mol
InChI Key: ZELYQHCTXSGSGS-UHFFFAOYSA-N
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Description

Ambivalon hydrochloride, also known as amitriptyline N-oxide, is a tricyclic antidepressant introduced in Europe in the 1970s for the treatment of depression. It is both an analogue and metabolite of amitriptyline, sharing similar effects and efficacy as an antidepressant. This compound is known for its faster onset of action and fewer adverse effects compared to amitriptyline .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ambivalon hydrochloride involves the oxidation of amitriptyline. The reaction typically uses hydrogen peroxide or peracids as oxidizing agents under controlled conditions to convert amitriptyline to its N-oxide form. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through crystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including spectroscopic and chromatographic analysis, to confirm its identity and purity.

Chemical Reactions Analysis

Types of Reactions

Ambivalon hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: Conversion to its N-oxide form.

    Reduction: Reduction back to amitriptyline under specific conditions.

    Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Amitriptyline N-oxide (this compound).

    Reduction: Amitriptyline.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ambivalon hydrochloride has been extensively studied for its applications in various fields:

Mechanism of Action

Ambivalon hydrochloride acts primarily as a serotonin and norepinephrine reuptake inhibitor. It also functions as a serotonin receptor antagonist and H1 receptor antagonist. The compound has a lower affinity for the α1-adrenergic receptor and muscarinic acetylcholine receptors compared to amitriptyline, contributing to its reduced side effects .

Comparison with Similar Compounds

Similar Compounds

    Amitriptyline: The parent compound of Ambivalon hydrochloride, with similar antidepressant effects but a slower onset of action and more side effects.

    Imipraminoxide: Another tricyclic antidepressant with similar pharmacological properties.

Uniqueness

This compound is unique due to its faster onset of action and reduced side effects compared to amitriptyline. It has a significantly lower affinity for the α1-adrenergic receptor and muscarinic acetylcholine receptors, making it a more favorable option for patients who experience adverse effects with amitriptyline .

Properties

IUPAC Name

N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine oxide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO.ClH/c1-21(2,22)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-12H,7,13-15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELYQHCTXSGSGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00962775
Record name 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-N,N-dimethylpropan-1-amine N-oxide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00962775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4290-60-2
Record name Amitriptyline, N-oxide, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004290602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ambivalon hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176555
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-N,N-dimethylpropan-1-amine N-oxide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00962775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMITRIPTYLINOXIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UBD0MM0IB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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